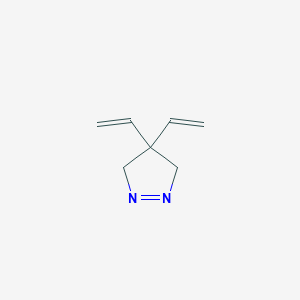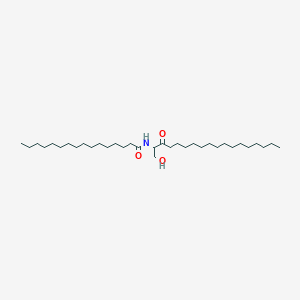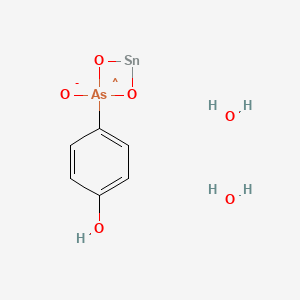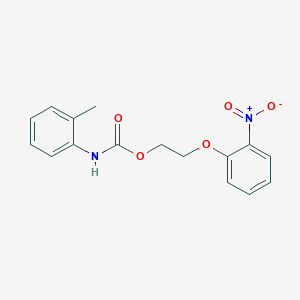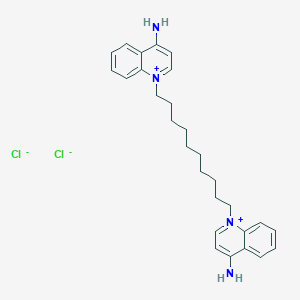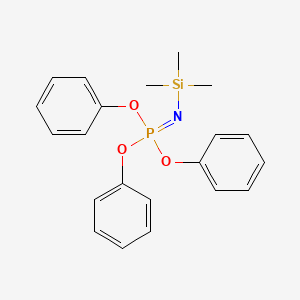
N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline is an organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a methylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline typically involves the reaction of 4-methylaniline with 1-chloro-1-nitroprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interactions. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitroaniline derivatives and chloro-substituted anilines. Examples include:
- 4-Chloro-2-nitroaniline
- 2-Chloro-4-nitroaniline
- N-(1-Chloro-1-nitroprop-1-en-2-yl)aniline
Uniqueness
N-(1-Chloro-1-nitroprop-1-en-2-yl)-4-methylaniline is unique due to the specific combination of functional groups and its structural configuration
Propiedades
Número CAS |
62874-97-9 |
|---|---|
Fórmula molecular |
C10H11ClN2O2 |
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
N-(1-chloro-1-nitroprop-1-en-2-yl)-4-methylaniline |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-3-5-9(6-4-7)12-8(2)10(11)13(14)15/h3-6,12H,1-2H3 |
Clave InChI |
ZAESRKAFCDGLDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=C([N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
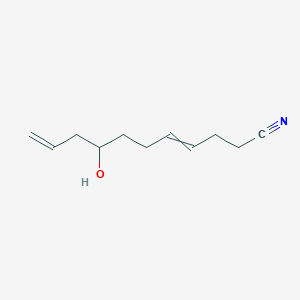
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
